molecular formula C11H15NO4 B13289846 tert-Butyl N-[(4-formylfuran-2-yl)methyl]carbamate

tert-Butyl N-[(4-formylfuran-2-yl)methyl]carbamate

Cat. No.: B13289846
M. Wt: 225.24 g/mol
InChI Key: DOHXRTCSTVRZND-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-formylfuran-2-yl)methyl]carbamate: is an organic compound with the molecular formula C11H15NO4. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is notable for its unique structure, which includes a furan ring substituted with a formyl group and a tert-butyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(4-formylfuran-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable furan derivative. One common method involves the use of 4-formylfuran as a starting material. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in the furan ring can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can also be reduced to an alcohol.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Intermediate in the synthesis of more complex molecules.

Biology:

  • Potential use in the development of biochemical probes.

Medicine:

  • Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry:

  • Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(4-formylfuran-2-yl)methyl]carbamate largely depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex structures. The formyl group can act as an electrophile, while the carbamate moiety can participate in nucleophilic substitution reactions.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate derivative without the furan ring.

    tert-Butyl N-(4-formylbenzyl)carbamate: Similar structure but with a benzyl group instead of a furan ring.

    tert-Butyl (4-bromobutyl)carbamate: Contains a bromobutyl group instead of a formylfuran group.

Uniqueness:

  • The presence of the furan ring with a formyl group makes tert-Butyl N-[(4-formylfuran-2-yl)methyl]carbamate unique. This structure imparts specific reactivity and potential applications in various fields, distinguishing it from other carbamate derivatives.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

tert-butyl N-[(4-formylfuran-2-yl)methyl]carbamate

InChI

InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-5-9-4-8(6-13)7-15-9/h4,6-7H,5H2,1-3H3,(H,12,14)

InChI Key

DOHXRTCSTVRZND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CO1)C=O

Origin of Product

United States

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